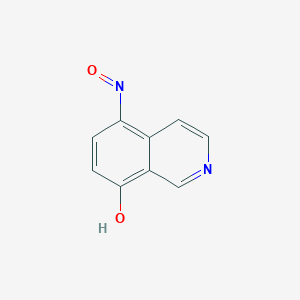

5-Nitroso-8-hydroxyisoquinoline

Description

Contextualization of Isoquinoline (B145761) and its Functionalized Derivatives

Isoquinoline is a heterocyclic aromatic organic compound, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org It is a structural isomer of quinoline (B57606) and serves as the foundational structure for a vast family of naturally occurring alkaloids and synthetic compounds. wikipedia.org The isoquinoline framework is considered a "privileged structure" in medicinal chemistry, as its derivatives exhibit a wide array of pharmacological activities. nih.govresearchgate.net

Functionalized isoquinolines are pivotal in drug discovery and development. nih.govrsc.org The introduction of various substituents onto the isoquinoline core can significantly alter the molecule's physicochemical properties, such as its electron density, lipophilicity, and ability to interact with biological targets. ontosight.aiamerigoscientific.com This versatility has led to the development of isoquinoline-based compounds with applications as anesthetics, antihypertension agents, antiretroviral agents, and vasodilators. wikipedia.org Beyond medicine, isoquinoline derivatives are utilized in the manufacturing of dyes, paints, insecticides, fungicides, and as corrosion inhibitors. wikipedia.orgamerigoscientific.com

The synthesis of isoquinoline derivatives is a dynamic area of research, with modern methods expanding beyond traditional reactions like the Pictet-Spengler and Bischler-Napieralski syntheses. nih.govresearchgate.net These new strategies allow for the construction of a diverse range of complex isoquinoline motifs. researchgate.net

Table 1: General Properties of Isoquinoline

| Property | Value |

| Chemical Formula | C₉H₇N |

| Molar Mass | 129.162 g·mol⁻¹ |

| Appearance | Colorless oily liquid or hygroscopic platelets |

| Melting Point | 26–28 °C |

| Boiling Point | 242 °C |

| Basicity (pKa) | 5.14 |

Data sourced from PubChem and Wikipedia. wikipedia.org

Academic Significance of Nitroso and Hydroxyl Functional Groups on the Isoquinoline Core

The specific placement of nitroso (–NO) and hydroxyl (–OH) groups at the 5- and 8-positions of the isoquinoline core, respectively, is expected to confer unique chemical and biological properties upon the molecule. While direct research on 5-Nitroso-8-hydroxyisoquinoline is limited, extensive studies on its close structural analog, 5-Nitroso-8-hydroxyquinoline (B1662947) (also known as 5-Nitroso-8-quinolinol), provide significant insights.

The 8-hydroxy group is a key feature in the well-studied class of 8-hydroxyquinoline (B1678124) (8-HQ) compounds. This functional group is a potent chelating agent, capable of binding to various metal ions. scispace.comresearchgate.net This property is central to many of its biological activities and applications, which include antimicrobial, anticancer, and antifungal effects. nih.govmdpi.com The hydroxyl group can also participate in hydrogen bonding, influencing the molecule's solubility and interaction with biological receptors. scispace.com

The 5-nitroso group is an electron-withdrawing group that can significantly modulate the electronic properties of the aromatic system and introduce unique reactivity. solubilityofthings.com In the quinoline analog, 5-nitroso-8-quinolinol, this functional group is part of a unique Zn²⁺ chelation motif. caymanchem.com Research has demonstrated that 5-nitroso-8-quinolinol acts as a histone deacetylase (HDAC) inhibitor and exhibits antiproliferative and cell differentiation-inducing activity in human breast cancer cells. caymanchem.comchemicalbook.com It has also shown inhibitory action against parasitic protozoa like Toxoplasma gondii and Plasmodium falciparum. caymanchem.com Furthermore, the nitroso group can be involved in redox processes, which may contribute to its mechanism of action, such as inducing oxidative stress leading to apoptosis in cancer cells. caymanchem.comnih.gov

Given the structural similarity, the combination of these two functional groups on the isoquinoline scaffold in this compound is anticipated to result in a molecule with strong potential as a chelating agent and a biologically active compound, particularly in anticancer research. An efficient proposed method for the synthesis of the related 8-hydroxy-5-nitroquinoline involves the nitrosation of 8-hydroxyquinoline, followed by oxidation. researchgate.net

Table 2: Investigated Biological Activities of Related Quinolines

| Compound Class | Functional Groups | Investigated Activities |

| 8-Hydroxyquinolines | 8-hydroxyl | Antimicrobial, Anticancer, Antifungal, Neuroprotective, Anti-HIV scispace.comnih.gov |

| 5-Nitroso-8-quinolinol | 5-nitroso, 8-hydroxyl | HDAC inhibition, Anticancer (antiproliferative, apoptosis-inducing), Antiparasitic caymanchem.comchemicalbook.com |

| Nitroquinolines | Nitro | Anticancer (apoptotic) nih.gov |

Overview of Research Trajectories for Related 8-Hydroxyquinoline and Isoquinoline Analogues

The research trajectories for both isoquinoline and 8-hydroxyquinoline analogues are predominantly channeled through medicinal chemistry and material science, driven by their vast therapeutic and practical potential.

8-Hydroxyquinoline (8-HQ) Analogues: Research on 8-HQ derivatives continues to focus on synthesizing novel compounds with enhanced biological activities and reduced toxicity. nih.govmdpi.com A significant area of investigation is their role as anticancer agents, with studies exploring their mechanisms of action. researchgate.netmdpi.com There is also a strong interest in developing 8-HQ derivatives for treating neurodegenerative disorders like Alzheimer's disease, leveraging their ability to chelate metal ions implicated in disease progression. researchgate.netrroij.com In material science, 8-HQ derivatives are widely explored as fluorescent chemosensors for detecting metal ions and as components in organic light-emitting diodes (OLEDs) due to their unique photophysical properties. scispace.comrroij.com

Isoquinoline Analogues: The field of isoquinoline chemistry is marked by the continuous development of innovative synthetic methodologies to create structurally diverse molecules. nih.govresearchgate.net A primary research focus is the discovery of new drug leads, with isoquinoline derivatives being investigated for a multitude of pharmacological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. nih.govresearchgate.net The study of naturally occurring isoquinoline alkaloids and their synthetic modifications remains a very active area, with many compounds in clinical or preclinical stages of development for treating a range of diseases. researchgate.netrsc.org Furthermore, isoquinoline derivatives are being explored as ligands in the synthesis of metal-organic frameworks (MOFs), highlighting their expanding role in materials science. amerigoscientific.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H6N2O2 |

|---|---|

Poids moléculaire |

174.16 g/mol |

Nom IUPAC |

5-nitrosoisoquinolin-8-ol |

InChI |

InChI=1S/C9H6N2O2/c12-9-2-1-8(11-13)6-3-4-10-5-7(6)9/h1-5,12H |

Clé InChI |

ZYICDILRVJIXHT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C2C=NC=CC2=C1N=O)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations Involving 5 Nitroso 8 Hydroxyisoquinoline

Strategies for the Direct Nitrosation of 8-Hydroxyisoquinoline Precursors

The most conventional and widely reported method for the synthesis of 5-nitroso-8-hydroxyisoquinoline involves the direct nitrosation of its precursor, 8-hydroxyisoquinoline (also known as 8-oxyquinoline). This electrophilic substitution reaction is typically achieved by treating 8-hydroxyisoquinoline with a nitrosating agent, such as sodium nitrite, in an acidic medium.

The reaction mechanism is predicated on the generation of the nitrosonium ion (NO+) or a related carrier species from sodium nitrite in the presence of an acid, like dilute sulfuric acid. The electron-rich aromatic ring of 8-hydroxyisoquinoline, activated by the hydroxyl group at the C8 position, is then attacked by the electrophilic nitrosonium ion. The hydroxyl group directs the substitution primarily to the C5 position, leading to the formation of this compound. pw.edu.pl This process is a crucial step in the two-stage preparation of 8-hydroxy-5-nitroquinoline. researchgate.net

A typical laboratory-scale preparation involves dissolving 8-hydroxyquinoline (B1678124) sulphate in dilute sulphuric acid and then adding sodium nitrite to effect the nitrosation. pw.edu.pl The conditions for this reaction, such as temperature and reactant concentrations, can be optimized to improve yield and purity. researchgate.net

Table 1: Representative Conditions for Direct Nitrosation of 8-Hydroxyisoquinoline

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 8-Hydroxyisoquinoline Sulphate | Sodium Nitrite, Dilute Sulphuric Acid | Standard laboratory conditions | This compound | pw.edu.pl |

Multicomponent Reaction Approaches to Functionalized Isoquinolines

Multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecular scaffolds, such as functionalized isoquinolines, in a single step from three or more starting materials. Various MCRs have been developed for the synthesis of the isoquinoline (B145761) core and its derivatives. For instance, a one-pot reaction involving 2-alkynylbenzaldehyde, an amine, zinc, and an allylic or benzyl bromide can produce functionalized 1,2-dihydroisoquinolines. researchgate.net Other strategies include cascade cyclization reactions to form fused isoquinoline systems like imidazo[2,1-a]isoquinolines. nih.gov

While MCRs are a powerful tool for generating diverse isoquinoline structures, specific examples that directly yield this compound or utilize it as a reactant are not prominently featured in the surveyed literature. The application of MCRs typically focuses on building the core isoquinoline ring system from simpler, acyclic precursors. Further research would be required to adapt these efficient synthetic strategies for the targeted synthesis of this compound.

Metal-Catalyzed Syntheses of the Isoquinoline Scaffold and its Derivatives

Metal catalysis plays a pivotal role in the synthesis of the isoquinoline scaffold and its derivatives. Palladium-catalyzed reactions, such as tandem allylation and intramolecular amination, can be employed to construct the isoquinoline ring system. nih.gov Another well-established method is the Sonogashira coupling of a 2-bromobenzaldehyde with an alkyne, followed by a cascade imino-annulation to form the 8-hydroxyisoquinoline adduct. nih.gov

While these methods are effective for creating the core structure, the direct metal-catalyzed synthesis of this compound is not commonly described. Instead, this compound is more frequently used as a bidentate ligand in coordination chemistry. It readily forms stable complexes with various transition metal ions, such as Fe(II), Co(II), Ni(II), and Cu(II). The synthesis of these metal complexes typically involves reacting an ethanolic solution of 5-nitroso-8-hydroxyquinoline (B1662947) with an aqueous solution of the corresponding metal salt. These complexes, with the general formula [M(L)(Q)] (where Q is 5-nitroso-8-hydroxyquinoline and L is another ligand), are characterized using spectroscopic and magnetic susceptibility measurements.

Derivatization Techniques Employing the Nitroso Group for Novel Structures

The nitroso group on the this compound ring is a versatile functional handle for further chemical transformations. The most significant derivatization is its oxidation to a nitro group, which is a key step in the synthesis of Nitroxoline (B368727) (5-nitro-8-hydroxyquinoline). pw.edu.plresearchgate.netepo.org This oxidation is typically carried out using nitric acid under controlled temperature conditions. researchgate.netepo.org

Another derivatization pathway involves the nucleophilic substitution of hydrogen (SNH) on a related compound, 5-nitroisoquinoline. This reaction can lead to the formation of nitrosoamides. mdpi.com The mechanism involves the addition of a nucleophile (an amide N-anion) to the position ortho to the nitro group (the C6 position), followed by aromatization through proton transfer and elimination of a water molecule to yield a nitroso derivative. mdpi.com Although this example starts from the nitro-analogue, it demonstrates a synthetic route where a nitroso group is introduced onto the isoquinoline ring as part of a more complex amide structure.

Interconversion Pathways between Nitroso and Nitro functionalities on the Isoquinoline Ring

The interconversion between the 5-nitroso and 5-nitro functionalities on the 8-hydroxyisoquinoline ring is a critical transformation, particularly for the production of the antibacterial agent Nitroxoline. epo.org

Oxidation of Nitroso to Nitro: The oxidation of this compound to 5-nitro-8-hydroxyquinoline is the most industrially relevant pathway. This is conventionally achieved by reacting the nitroso compound with nitric acid. pw.edu.plepo.org The concentration of nitric acid and the reaction temperature are key parameters that need to be optimized to maximize the yield of the desired 5-nitro product and minimize the formation of impurities. researchgate.net A significant challenge in this process is controlling the formation of the undesired 7-nitro nitroxoline isomer, which is a process-related genotoxic impurity that is difficult to remove. epo.org Improved processes aim to control the formation of this side-product by carrying out the oxidation in a mixture of water and a water-miscible organic solvent at temperatures between 10-35°C. epo.org

Table 2: Conditions for Oxidation of this compound

| Starting Material | Oxidizing Agent | Solvent/Conditions | Product | Key Impurity | Reference |

|---|---|---|---|---|---|

| This compound | Nitric Acid | Aqueous | 5-Nitro-8-hydroxyquinoline | 7-Nitro nitroxoline | pw.edu.plepo.org |

| This compound | Nitric Acid | Water and water-miscible organic solvents, 10-35°C | 5-Nitro-8-hydroxyquinoline | Controlled formation of 7-Nitro nitroxoline | epo.org |

Reduction of Nitro to Nitroso: The reduction of nitro compounds to nitroso compounds is a known chemical transformation. However, specific methodologies for the direct reduction of 5-nitro-8-hydroxyisoquinoline back to this compound are not detailed in the provided search results. General methods for the reduction of aromatic nitro compounds often proceed further to form hydroxylamines or amines. researchgate.net Achieving a selective, partial reduction to the nitroso stage would require carefully controlled reaction conditions and specific reducing agents.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The synthesis of this compound demonstrates a high degree of regioselectivity. During the direct nitrosation of 8-hydroxyisoquinoline, the electrophilic substitution occurs almost exclusively at the C5 position. pw.edu.pl This is governed by the electronic properties of the bicyclic system, where the hydroxyl group at C8 acts as an activating, ortho-, para-directing group, favoring substitution at the C5 and C7 positions. The C5 position is generally more reactive, leading to the preferential formation of the 5-nitroso isomer.

Regioselectivity is also a critical consideration during the subsequent oxidation of this compound to 5-nitro-8-hydroxyquinoline. The formation of the 7-nitro-8-hydroxyquinoline isomer is a significant side reaction. epo.org The nitration of 8-hydroxyquinoline with dilute nitric acid can also lead to the dinitro product, 5,7-dinitro-8-hydroxyquinoline, indicating the reactivity of both the C5 and C7 positions towards electrophilic attack. pw.edu.pl Controlling the reaction conditions is therefore essential to ensure the selective formation of the desired 5-nitro isomer. epo.org

Stereoselectivity: this compound is a planar, achiral molecule. Therefore, stereoselective considerations are not relevant to its direct synthesis. Stereoselectivity would only become a factor if subsequent modifications were made to the molecule that introduced one or more chiral centers.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and, by extension, the functional groups and skeletal structure of a molecule.

The FT-IR and FT-Raman spectra of 5-Nitroso-8-hydroxyquinoline (B1662947) exhibit a series of characteristic bands corresponding to the fundamental vibrational modes of its functional groups and aromatic rings. The interpretation of these spectra is crucial for confirming the molecular structure.

Key vibrational modes for 8-hydroxyquinoline (B1678124) derivatives have been extensively studied. researchgate.netbeilstein-journals.org For 5-Nitroso-8-hydroxyquinoline, the FT-IR spectrum in KBr shows characteristic absorption bands. nih.gov The broad band observed in the high-frequency region is typically attributed to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region.

The "fingerprint region" (below 1600 cm⁻¹) is particularly rich in information. It contains bands corresponding to C=C and C=N stretching vibrations within the quinoline (B57606) ring system, as well as in-plane and out-of-plane bending vibrations. uncw.edu The nitroso (N=O) stretching frequency is a key diagnostic peak for this molecule. The C-O stretching and O-H in-plane bending vibrations are also found in this region and can be coupled. ijeam.com

FT-Raman spectroscopy provides complementary information. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly for non-polar bonds and the symmetric vibrations of the aromatic rings. ijeam.comrroij.com

While detailed experimental spectra are available, a complete assignment of all fundamental, combination, and overtone bands for 5-Nitroso-8-hydroxyquinoline is not extensively documented in readily accessible literature. For a precise assignment, a normal coordinate analysis based on theoretical calculations is often required.

To achieve a more precise assignment of the vibrational modes, experimental data is often compared with theoretical frequencies obtained from quantum chemical calculations, such as those using Density Functional Theory (DFT). researchgate.netbeilstein-journals.org For related 8-hydroxyquinoline derivatives, DFT calculations using methods like B3LYP with various basis sets have shown good agreement between the calculated and experimental frequencies after applying appropriate scaling factors. researchgate.netresearchgate.net

Such comparative studies allow for a more confident assignment of the fundamental vibrational modes and help in understanding the influence of substituents, like the nitroso group, on the vibrational spectrum of the parent quinoline ring. For instance, in a study on 5,7-diiodo-8-hydroxyquinoline, the calculated geometrical parameters were found to be very close to experimental values, and the scaled theoretical frequencies matched well with the observed FT-IR and FT-Raman bands. ijeam.com A similar approach for 5-Nitroso-8-hydroxyquinoline would be invaluable for a complete vibrational analysis, though such a detailed comparative study is not widely published.

The following table presents a generalized assignment of key vibrational modes for 8-hydroxyquinoline derivatives, which serves as a basis for interpreting the spectra of 5-Nitroso-8-hydroxyquinoline.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretching | 3400 - 3200 |

| Aromatic C-H Stretching | 3100 - 3000 |

| C=N Stretching | 1630 - 1590 |

| Aromatic C=C Stretching | 1600 - 1450 |

| N=O Stretching | ~1500 |

| O-H In-plane Bending | 1420 - 1330 |

| C-O Stretching | 1300 - 1200 |

| C-H Out-of-plane Bending | 900 - 675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 5-Nitroso-8-hydroxyquinoline provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline ring system typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. uncw.edumagritek.com The exact chemical shifts are influenced by the electronic effects of the hydroxyl and nitroso substituents. The hydroxyl proton itself often appears as a broad singlet, with its chemical shift being dependent on concentration and solvent.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons of the quinoline ring are observed in the range of approximately δ 110-160 ppm. tsijournals.comsdsu.edu The carbon bearing the hydroxyl group (C8) and the carbon with the nitroso group (C5) would be significantly influenced. The chemical shifts can be predicted using empirical rules or, more accurately, through computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. tsijournals.com

The following tables provide predicted and/or typical experimental chemical shift ranges for the protons and carbons in 5-Nitroso-8-hydroxyquinoline.

Table: Typical ¹H NMR Chemical Shifts

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-H | 7.0 - 9.0 |

Table: Typical ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 110 - 150 |

| C-OH | ~150-160 |

While 1D NMR provides essential information, complex structures often require 2D NMR techniques for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). researchgate.netyoutube.com For 5-Nitroso-8-hydroxyquinoline, COSY would be instrumental in establishing the connectivity between adjacent protons on the quinoline rings, helping to trace out the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. researchgate.netepfl.ch Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, providing a definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). epfl.chyoutube.com HMBC is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For instance, correlations from the aromatic protons to the carbons bearing the hydroxyl and nitroso groups would confirm their positions.

Electronic Spectroscopy Investigations

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of 5-Nitroso-8-hydroxyquinoline is characterized by absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, arise from the promotion of electrons in the conjugated π-system of the quinoline rings. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital.

For 5-Nitroso-8-hydroxyquinoline, reported UV absorption maxima are observed at 219, 281, and 330 nm. researchgate.net The electronic transitions are sensitive to the solvent environment. researchgate.net Theoretical methods, such as Time-Dependent DFT (TD-DFT), can be used to calculate the electronic absorption spectra and help in the assignment of the observed transitions. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

No experimental or theoretical UV-Visible absorption data specifically for 5-Nitroso-8-hydroxyisoquinoline was found in the searched literature. Therefore, a discussion on its electronic transitions and a corresponding data table cannot be provided. For the related isomer, 5-Nitroso-8-hydroxyquinoline, absorption maxima (λmax) are reported at 219, 281, and 330 nm. nih.gov

Circular Dichroism for Chiroptical Properties of Derivatives

The search yielded no information on the synthesis of chiral derivatives of this compound or any analysis of their chiroptical properties using circular dichroism.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

No published EPR or ESR (Electron Spin Resonance) spectroscopic data for radical species involving this compound could be located.

Mass Spectrometric Approaches for Molecular Structure Confirmation

While mass spectrometric data is available for the isomeric 5-Nitroso-8-hydroxyquinoline, confirming its molecular weight of approximately 174.16 g/mol , no specific mass spectra or fragmentation pattern analysis for this compound was found. chemicalbook.com Therefore, a data table confirming its molecular structure cannot be generated.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Crystal Structure and Conformation

No single-crystal X-ray diffraction data for this compound is available in the searched databases. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is unknown. Crystal structure data for the quinoline isomer has been reported and is available under the Crystallography Open Database (COD) number 2006493. chemicalbook.com

Powder X-ray Diffraction for Crystalline Phase Analysis

No powder X-ray diffraction (PXRD) patterns for this compound have been published or indexed in the resources consulted. This prevents any analysis of its crystalline phases.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies for Molecular Optimization and Geometric Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 5-Nitroso-8-hydroxyisoquinoline would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

The optimization would yield key geometric parameters, including:

Bond lengths: The distances between bonded atoms (e.g., C-C, C-N, N=O, O-H).

Bond angles: The angles formed by three connected atoms (e.g., C-N-O, C-C-C).

Dihedral angles: The rotational angle between the planes of four connected atoms, which defines the molecule's conformation.

These calculated parameters provide a foundational understanding of the molecule's structure.

Theoretical Calculation of Electronic Properties

Once the optimized geometry is obtained, further calculations can elucidate the electronic nature of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict how a molecule will interact with other species. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, an FMO analysis would map these orbitals across the isoquinoline (B145761) ring system, the hydroxyl group, and the nitroso group, highlighting regions of high electron density (in the HOMO) and low electron density (in the LUMO) to predict its reactive behavior.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the theoretical model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C atoms in the molecule.

IR (Infrared) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks observed in IR and Raman spectra and are associated with specific vibrational modes, such as stretching, bending, and wagging of functional groups (e.g., O-H stretch, N=O stretch, C-H bends).

Analysis of Molecular Conformation, Planarity, and Tautomerism

The structure of this compound allows for the possibility of different conformations and tautomeric forms.

Conformation and Planarity: DFT calculations would reveal the preferred conformation of the hydroxyl and nitroso groups relative to the isoquinoline ring. Analysis of the dihedral angles would determine the degree of planarity of the molecule.

Tautomerism: this compound can potentially exist in tautomeric forms, such as the quinone-oxime form. Computational studies would calculate the relative energies of these different tautomers to predict which form is more stable under various conditions.

Investigation of Charge Distribution and Atomic Charges (e.g., Mulliken Charges)

Understanding the distribution of electron density within a molecule is key to comprehending its polarity and electrostatic interactions. Methods like Mulliken population analysis can be used to assign partial atomic charges to each atom in this compound. This analysis would reveal the electrostatic potential of the molecule, identifying electron-rich (negative) and electron-poor (positive) regions, which is crucial for understanding intermolecular interactions.

Characterization of Non-Linear Optical Properties, including Hyperpolarizability

The investigation of non-linear optical (NLO) properties through computational chemistry is a significant area of research, driven by the potential of organic molecules with large NLO responses to be used in advanced technologies such as optical data storage and telecommunications. researchgate.net Molecules with significant NLO effects, particularly a high first hyperpolarizability (also known as the beta, β) and second hyperpolarizability (gamma, γ), are of considerable interest. researchgate.net

While direct computational data on the NLO properties of this compound is not readily found in existing research, studies on analogous compounds, such as 8-hydroxy-5-nitroquinoline, offer insight into the likely NLO characteristics of this class of molecules. researchgate.net The presence of both electron-donating (hydroxyl group) and electron-withdrawing (nitroso group) substituents on the aromatic isoquinoline framework is a key structural feature that often leads to significant NLO responses. This arrangement facilitates intramolecular charge transfer, a primary origin of NLO activity in organic molecules.

Computational methods, particularly DFT, are employed to calculate the components of the hyperpolarizability tensors. researchgate.net These calculations can predict the magnitude of the NLO effect and provide a theoretical basis for the development of new materials. For instance, research on 8-hydroxy-5-nitroquinoline has indicated that it exhibits NLO behavior, suggesting that it could be a candidate for the development of NLO materials. researchgate.net

If such computational studies were to be performed on this compound, the resulting data would typically be presented in tables that detail the calculated values for various NLO parameters. A hypothetical representation of such data is provided below to illustrate the type of information that would be generated.

Table 1: Hypothetical Calculated Non-Linear Optical Properties of this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Parameter | Symbol | Hypothetical Value (a.u.) |

| Dipole Moment | µ | Value |

| Mean Polarizability | <α> | Value |

| First Hyperpolarizability | β_tot | Value |

| Second Hyperpolarizability | γ | Value |

Table 2: Hypothetical Components of the First Hyperpolarizability Tensor (β) for this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Component | Hypothetical Value (a.u.) |

| β_xxx | Value |

| β_xyy | Value |

| β_xzz | Value |

| β_yyy | Value |

| β_yzz | Value |

| β_yxx | Value |

| β_zzz | Value |

| β_zxx | Value |

| β_zyy | Value |

| β_xyz | Value |

The values in these tables would be derived from quantum chemical calculations and would provide a quantitative measure of the compound's potential for NLO applications. The total first hyperpolarizability (β_tot) is a key indicator, and a large value suggests a strong second-order NLO response. The individual tensor components provide detailed information about the directional dependence of the NLO properties within the molecule.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles and Experimental Determination of Metal Binding Affinities

The design of 5-Nitroso-8-hydroxyisoquinoline as a ligand is centered around the bidentate chelation offered by the hydroxyl and the nitrogen atom of the isoquinoline (B145761) ring. This (N,O) donor set forms a stable five-membered chelate ring upon coordination with a metal ion. The electronic properties of the nitroso group at the 5-position significantly influence the electron density of the aromatic system, thereby modulating the ligand's metal binding affinities.

Experimental determination of metal binding affinities for ligands like this compound and its derivatives is typically carried out using a combination of spectroscopic and potentiometric techniques. UV-visible spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the changes in the electronic environment of the ligand upon complexation with metal ions. nih.govnih.govfao.org For instance, in a study of a related 5-nitro-8-hydroxyquinoline-proline hybrid, UV-vis spectra were recorded at different metal-to-ligand ratios to elucidate the speciation model. nih.gov Electron paramagnetic resonance (EPR) spectroscopy is particularly useful for studying complexes with paramagnetic metal ions like copper(II). nih.govnih.govfao.org

The strength of metal binding is quantified by determining the stability constants of the metal complexes. The pM value, which represents the negative logarithm of the free metal ion concentration at a specific pH, is often calculated to compare the metal binding ability of different ligands under physiologically relevant conditions. nih.gov

Formation and Characterization of Metal Complexes

This compound readily forms complexes with a variety of metal ions. The characterization of these complexes involves a suite of analytical techniques to determine their stoichiometry, coordination geometry, and physicochemical properties.

Coordination with Essential Biometals (e.g., Copper(II), Zinc(II), Iron(II/III))

The interaction of this compound derivatives with essential biometals is of significant interest. Studies on a 5-nitro-8-hydroxyquinoline-proline hybrid have shown that it forms mono and bis complexes with Cu(II) and Zn(II). nih.govnih.gov In the case of Fe(II) and Fe(III), the formation of tris complexes has also been observed. nih.govnih.govfao.org The metal binding affinity for this derivative at pH 7.4 follows the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.govnih.govfao.org At a lower pH of 5, the trend changes to Cu(II) > Fe(III) > Zn(II) > Fe(II), which is attributed to the strong tendency of Fe(III) to hydrolyze at higher pH. nih.gov

The coordination is typically through the (N,O⁻) donor set of the hydroxyquinoline moiety. nih.gov Spectroscopic methods such as UV-visible, circular dichroism, ¹H NMR (for Zn(II)), and electron paramagnetic resonance (for Cu(II)) are instrumental in characterizing these complexes in solution. nih.govnih.govfao.org

Synthesis and Properties of Organometallic Complexes

Organometallic complexes of 8-hydroxyquinoline (B1678124) derivatives, including those with a nitro group, have been synthesized and investigated. Half-sandwich complexes with Ru(η⁶-p-cymene) and Rh(η⁵-C₅Me₅) moieties are particularly noteworthy. nih.gov These "piano-stool" complexes typically feature the bidentately coordinated 8-hydroxyquinoline-type ligand and a chloride co-ligand. nih.gov The synthesis of a novel 5-nitro-8-hydroxyquinoline-proline hybrid and its subsequent complexation with Rh(η⁵-C₅Me₅) and Ru(η⁶-p-cymene) has been reported to yield complexes with excellent aqueous solubility. nih.govnih.govnih.gov

The stability of these organometallic complexes in solution is a key characteristic. nih.gov For instance, the Rh(III) and Ru(II) complexes of the 5-nitro-8-hydroxyquinoline-proline hybrid have shown high stability in solution. nih.gov However, differences in their ligand exchange kinetics have been observed, with the RhCp* complex reaching equilibrium much faster than the RuCym complex. nih.gov

Solution Equilibrium and Speciation Models of Metal Chelates

The behavior of this compound and its derivatives in solution in the presence of metal ions is complex and is described by solution equilibrium and speciation models. These models aim to identify the different complex species present in solution and their relative concentrations as a function of pH and metal-to-ligand ratio.

For a 5-nitro-8-hydroxyquinoline-proline hybrid, UV-visible spectroscopy has revealed a more complicated speciation model compared to the parent 8-hydroxyquinoline. nih.gov The formation of mono and bis complexes is common, and in some cases, tris complexes are also formed. nih.govnih.govfao.org The speciation is influenced by the nature of the metal ion and the pH of the solution. For example, the strong tendency of Fe(III) to hydrolyze at physiological pH impacts its speciation and complex formation. nih.gov

Influence of Substituents on Coordination Modes and Complex Stability

The introduction of substituents onto the 8-hydroxyquinoline scaffold can significantly influence the coordination modes and the stability of the resulting metal complexes. The nitro group at the 5-position, as in this compound, is an electron-withdrawing group that can affect the basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby altering the stability of the metal complexes.

In a study comparing a 5-nitro-8-hydroxyquinoline-proline hybrid with a 5-chloro-8-hydroxyquinoline-proline hybrid, the nitro derivative was found to form complexes with a somewhat lower stability constant with RhCp* than the chloro derivative. nih.gov However, the stability was still high enough to ensure minimal dissociation at micromolar concentrations. nih.gov The exchange of a chlorine substituent for a nitro group can also modify properties like solubility and lipophilicity. nih.gov

Applications in Supramolecular Assembly and Self-Assembled Systems

Research on zinc(II) complexes with a trifluorophenyl-containing 8-hydroxyquinolinate ligand has demonstrated the formation of diverse structures, including mononuclear, binuclear, and trinuclear complexes, depending on the anions and solvent systems used. lgcstandards.com The self-assembly of these building blocks leads to the formation of different types of supramolecular networks, which are stabilized by non-covalent interactions such as π-π stacking, C-H···π interactions, and hydrogen bonding. lgcstandards.com These studies highlight the potential for creating tunable supramolecular structures with varied photoluminescence properties by carefully designing the 8-hydroxyquinoline-based ligands and controlling the self-assembly conditions. lgcstandards.com

Chelation-Enhanced Fluorescence and Luminescent Properties of Metal Complexes

The study of the luminescent properties of metal complexes is a significant area of research, particularly concerning ligands derived from 8-hydroxyquinoline. The phenomenon of chelation-enhanced fluorescence (CHEF) is a key feature of these compounds, where the fluorescence of the ligand is significantly increased upon coordination with a metal ion. This effect is often attributed to the rigidification of the ligand structure upon chelation, which reduces non-radiative decay pathways, and the modulation of photoinduced electron transfer (PET) processes.

General principles observed for structurally similar 8-hydroxyquinoline derivatives can provide a theoretical framework for the potential behavior of this compound. Typically, the free 8-hydroxyquinoline ligands exhibit weak fluorescence. However, upon forming complexes with metal ions, a significant enhancement of fluorescence is often observed. This enhancement is highly dependent on the nature of the metal ion, the solvent, and the specific substituents on the quinoline (B57606) ring. For instance, derivatives of 8-hydroxyquinoline have been shown to form highly fluorescent complexes with metal ions such as Al³⁺, Zn²⁺, and Mg²⁺.

A review of related compounds, such as 5-nitro-8-hydroxyquinoline, indicates that the introduction of a nitro group can influence the electronic and photophysical properties of the resulting metal complexes. nih.gov Similarly, the nitroso group in this compound would be expected to impact its coordination behavior and luminescent characteristics. However, without specific studies on this compound, any discussion on its CHEF properties remains speculative.

One review mentions 5-nitroso-8-hydroxyquinoline (B1662947) (referred to as 5-nitroso-8HQ or NSC3852) in the context of its biological activities, noting that the antiparasitic and anticancer activities of 8HQ derivatives can be potentiated by complexation with metal ions such as copper and zinc. nih.gov However, this potentiation is attributed to mechanisms involving oxidative stress rather than fluorescence. nih.gov

Due to the lack of specific experimental data for this compound in the available scientific literature, a data table detailing its chelation-enhanced fluorescence properties with various metal ions cannot be generated at this time. Further experimental research is required to elucidate the specific luminescent behavior of its metal complexes.

Mechanistic Insights into Biological Activity and Molecular Interactions

Modulation of Cellular Regulatory Pathways by Isoquinoline (B145761) Derivatives

The biological effects of 5-Nitroso-8-hydroxyisoquinoline, also known by its synonym 5-nitroso-8-quinolinol and identifier NSC 3852, are rooted in its ability to modulate critical cellular regulatory pathways. caymanchem.comnih.gov Its activity is particularly notable in the context of cancer cell proliferation and differentiation.

Investigation of Transcription Factor Activity Modulation

This compound functions as a histone deacetylase (HDAC) inhibitor. caymanchem.comnih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation. nih.gov By removing acetyl groups from lysine (B10760008) residues on histone proteins, HDACs promote the condensation of chromatin, leading to a transcriptionally repressed state. wikipedia.org

The inhibitory action of this compound blocks this deacetylation process. caymanchem.comwikipedia.org This results in the hyperacetylation of histones, which maintains a more relaxed and open chromatin structure known as euchromatin. wikipedia.org This open state allows for greater accessibility of transcription factors to DNA, thereby up-regulating the expression of certain genes. nih.gov This modulation of gene expression is central to the compound's ability to induce cell differentiation and apoptosis in cancer cells, as observed in studies on MCF-7 human breast cancer cells.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Proteases, Hydrolases)

The primary enzyme inhibition mechanism of this compound is the targeted inhibition of histone deacetylases (HDACs), which belong to the hydrolase class of enzymes. caymanchem.comnih.gov Many HDACs are zinc-dependent metalloenzymes, relying on a Zn²⁺ ion within their active site for catalytic activity. nih.govmdpi.com this compound possesses a distinct chemical motif that facilitates the chelation of this essential zinc ion, thereby inactivating the enzyme. caymanchem.com This mechanism distinguishes it from other HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA). caymanchem.com By targeting this key enzymatic function, the compound effectively disrupts the epigenetic machinery that can be dysregulated in diseases like cancer. nih.gov

Impact on Autophagy Induction Processes

While direct studies on this compound's effect on autophagy are not prevalent, its established role as a histone deacetylase (HDAC) inhibitor provides strong inferential evidence for its involvement in this process. HDAC inhibitors as a class of compounds are known to induce autophagy, a fundamental cellular catabolic process for degrading and recycling cellular components. nih.govnih.gov

The induction of autophagy by HDAC inhibitors can occur through several pathways, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway or via the activation of the transcription factor FOXO1. nih.govnih.gov Autophagy can act as a pro-survival mechanism for cancer cells under the stress of chemotherapy, allowing them to resist treatment-induced cell death. nih.gov Therefore, the induction of autophagy is a significant consequence of HDAC inhibition and a crucial consideration in the therapeutic application of compounds like this compound.

Role of Metal Chelation in Biological Action Mechanisms

The ability to chelate metal ions is a defining characteristic of the 8-hydroxyquinoline (B1678124) scaffold and is integral to the biological activity of this compound. researchgate.netnih.gov Metal ions are crucial for numerous biological processes, and their imbalance can lead to various pathological conditions. nih.gov

The primary mechanism of action for this compound—HDAC inhibition—is directly dependent on metal chelation. caymanchem.com As a zinc-dependent enzyme, HDAC requires a Zn²⁺ ion in its active site to function. nih.gov this compound features a unique Zn²⁺ chelation motif that binds to this ion, disrupting the enzyme's catalytic activity. caymanchem.com This targeted chelation is the molecular basis for its function as an HDAC inhibitor. Beyond this specific interaction, the metal-chelating properties of 8-hydroxyquinoline derivatives can also contribute to other biological effects by modulating the homeostasis of various metal ions within cells. nih.govmdpi.com

Studies on Molecular Interactions with Biomolecules

Direct interactions with essential biomolecules, particularly nucleic acids, represent another facet of the compound's mechanism of action.

Interaction with Nucleic Acids (e.g., DNA)

The chemical structure of this compound contains a nitroso group, a feature common to a class of compounds known to interact with DNA. nih.gov Studies on various N-nitroso compounds have demonstrated their capacity to inflict DNA damage, which can occur irrespective of their carcinogenic activity and may be induced by factors such as UV light. nih.gov

Furthermore, research on other 8-hydroxyquinoline derivatives has shown they can bind to DNA. nih.govresearchgate.net The mode of this interaction is often through intercalation, where the planar quinoline (B57606) ring system inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This interaction can be further stabilized and enhanced by the formation of metal complexes, suggesting a potential dual mechanism for this compound involving both direct DNA binding and metal-mediated interactions. nih.govresearchgate.net

Data Tables

Table 1: Biological Activity of this compound

| Target Organism/Cell Line | Effect | Concentration / EC₅₀ | Reference |

|---|---|---|---|

| MCF-7 Human Breast Cancer Cells | Induces oxidative stress, apoptosis, and differentiation | 10 µM | caymanchem.com |

| Toxoplasma gondii Tachyzoites | Inhibits propagation in human fibroblasts | 80 nM | caymanchem.com |

| Plasmodium falciparum | Inhibits growth in human red blood cells | 1.3 µM | caymanchem.com |

Binding and Interaction with Proteins

The biological effects of 5-Nitroso-8-hydroxyquinoline (B1662947) are significantly influenced by its ability to interact with proteins, particularly metalloenzymes. A primary mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). caymanchem.comnih.gov HDACs are a class of enzymes crucial for regulating gene expression, and their inhibition is a key strategy in cancer therapy. nih.govdrugbank.com

5-Nitroso-8-hydroxyquinoline is recognized as a chemically unique HDAC inhibitor. caymanchem.com Its interaction with these enzymes is distinguished by a distinct zinc (Zn²⁺) chelation motif, setting it apart from other well-known HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA). caymanchem.com The 8-hydroxyquinoline core structure is a privileged scaffold in medicinal chemistry, known for its metal-chelating properties. nih.gov The hydroxyl group at position 8 and the nitrogen atom of the quinoline ring form a bidentate chelation site, capable of binding to metal ions like the Zn²⁺ cofactor found in the active site of HDACs. caymanchem.comnih.gov This interaction is fundamental to its inhibitory effect, as it disrupts the enzyme's catalytic function. nih.gov

Beyond HDACs, the broader class of 8-hydroxyquinoline derivatives has been shown to target other key metalloenzymes, such as ribonucleotide reductase and matrix metalloproteinases, which are involved in DNA synthesis and metastasis, respectively. nih.gov The ability of the 8-hydroxyquinoline scaffold to form stable complexes with various metal ions is a critical factor in its biological activity. nih.gov

| Target Protein Class | Specific Example | Mechanism of Interaction | Reference |

| Histone Deacetylases (HDACs) | Zinc-dependent HDACs | Chelation of the Zn²⁺ cofactor in the enzyme's active site via a unique motif. | caymanchem.com |

| Metalloenzymes (general) | Ribonucleotide Reductase, Matrix Metalloproteinases | Formation of complexes with metal-containing enzymes, disrupting their function. | nih.govresearchgate.net |

Function as a C-Nucleophile in Biologically Relevant Coupling Reactions

In addition to its interactions with proteins, 5-Nitroso-8-hydroxyquinoline exhibits notable reactivity as a carbon nucleophile in specific chemical transformations. Research has demonstrated its participation in C-C coupling reactions, a fundamental process in organic synthesis for creating complex molecules. researchgate.netdntb.gov.uaresearchgate.net

A key study described the reaction of 5-nitro-8-hydroxyquinoline (Nitroxoline), a closely related analogue, acting as a C-nucleophile with quinazoline (B50416) under acidic conditions. researchgate.netdntb.gov.ua In this reaction, the 8-hydroxyquinoline derivative attacks the electrophilic quinazoline molecule. Computational analysis of the highest occupied molecular orbital (HOMO) of the nitroxoline (B368727) molecule indicated that the C7 position is a likely center for nucleophilic attack. researchgate.net The reaction proceeds via the formation of a stable carbon-carbon bond, resulting in a new, larger adduct containing both the 8-hydroxyquinoline and quinazoline moieties. researchgate.netdntb.gov.ua This type of reaction, where a C-H bond is functionalized, is considered an environmentally favorable and efficient method for synthesizing novel chemical entities. researchgate.net

The ability to act as a C-nucleophile highlights a facet of the compound's chemical versatility, suggesting potential for its use as a building block in the synthesis of more complex, biologically active molecules. researchgate.net

| Reaction Type | Reactants | Product | Key Finding | Reference |

| C-C Coupling | 5-Nitro-8-hydroxyquinoline, Quinazoline | Stable σ-adduct | 5-Nitro-8-hydroxyquinoline acts as a C-nucleophile at the C7 position to form a new C-C bond. | researchgate.netdntb.gov.ua |

Generation and Role of Reactive Nitrogen Species (e.g., Nitric Oxide Donor Activity)

The biological activity of 5-Nitroso-8-hydroxyquinoline is also linked to its ability to induce cellular stress through the generation of reactive species. Specifically, studies have pointed to its role in producing reactive oxygen species (ROS), which are often mechanistically linked with reactive nitrogen species (RNS). caymanchem.comnih.gov

Research conducted by Martirosyan et al. demonstrated that 5-nitroso-8-quinolinol (identified as NSC3852) induces oxidative stress in MCF-7 breast cancer cells, and this action is connected to the generation of ROS. caymanchem.com This increase in intracellular ROS contributes to the compound's ability to induce cell differentiation and apoptosis (programmed cell death). caymanchem.com Similarly, the related compound 8-hydroxy-5-nitroquinoline (NQ) was also found to increase the generation of intracellular ROS, an effect that was notably enhanced in the presence of copper. nih.gov

| Compound | Biological Effect | Associated Reactive Species | Cell Line | Reference |

| 5-Nitroso-8-quinolinol (NSC3852) | Induction of apoptosis and differentiation | Reactive Oxygen Species (ROS) | MCF-7 (human breast cancer) | caymanchem.com |

| 8-Hydroxy-5-nitroquinoline (NQ) | Increased cytotoxicity | Reactive Oxygen Species (ROS) | Raji (human cancer) | nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of 5-Nitroso-8-hydroxyquinoline dictates its biological function. The 8-hydroxyquinoline scaffold serves as a versatile template where modifications at different positions can fine-tune its activity. nih.govmdpi.com

The substituent at position 5 of the quinoline ring is particularly critical. Research has shown that placing an electron-withdrawing group at this position can significantly enhance the compound's biological potency. nih.gov The nitroso group (-N=O) in 5-Nitroso-8-hydroxyquinoline is strongly electron-withdrawing. This property is believed to improve its anticancer activity by modulating the electronic characteristics of the molecule, which in turn affects its ability to bind metals and interact with biological targets. nih.gov

A quantitative structure-activity relationship (QSAR) study on a series of 5-substituted 8-hydroxyquinolines further clarified these relationships. nih.gov The study found that antiplaque activity was correlated with the substituent's steric, hydrophobic, and electronic properties. nih.gov While the parent 8-hydroxyquinoline was highly active, the negative steric contribution of larger groups at the C5 position could be offset if the substituent was also lipophilic and electron-withdrawing. nih.gov These findings underscore the importance of the C5-nitroso group, whose electron-withdrawing nature is a key determinant of the compound's efficacy, likely by enhancing its metal chelation capabilities and its interaction with target enzymes. nih.govnih.gov

| Structural Feature | Influence on Activity | Mechanistic Implication | Reference |

| Electron-withdrawing group at C5 | Enhances anticancer activity | Modulates proton dissociation and metal binding ability. | nih.gov |

| C5-substituent properties (steric, electronic) | Correlates with biological potency | Smaller, electron-withdrawing groups can increase activity by improving target interaction. | nih.gov |

Derivatives and Advanced Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Diversely Functionalized Isoquinoline (B145761) Derivatives

The rational design of novel 5-nitroso-8-hydroxyisoquinoline derivatives is a strategic approach aimed at optimizing their therapeutic potential. This process involves modifying the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. A key strategy in the design of such derivatives is the introduction of various functional groups at different positions of the isoquinoline ring system.

For instance, the synthesis of functionalized derivatives often begins with the parent 8-hydroxyisoquinoline, which can be subjected to nitration or nitrosation to introduce the nitro or nitroso group at the 5-position. Subsequent modifications can be made to other parts of the molecule. Synthetic strategies such as the Skraup or Friedlander synthesis are fundamental in creating the initial quinoline (B57606) or isoquinoline skeleton. mdpi.com The introduction of substituents can also be achieved through reactions like the Mannich reaction, which allows for the addition of aminomethyl groups. nih.gov

A rational approach to designing new derivatives often involves considering the target protein's binding site. For example, in designing inhibitors for enzymes like bromodomain-containing protein 4 (BRD4), derivatives of the related compound nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) have been synthesized with the aim of improving their interaction with the target. researchgate.net This involves computational modeling to predict binding affinities and guide the synthesis of compounds with optimized substituents.

The synthesis of these rationally designed compounds can be complex, often requiring multiple steps and the use of protecting groups to achieve the desired regioselectivity. For example, the synthesis of 5-substituted-8-hydroxyquinoline derivatives can be achieved by first preparing 5-chloromethyl-8-hydroxyquinoline, which then serves as a versatile intermediate for introducing a variety of substituents at the 5-position. mdpi.com

Table 7.1.1: Synthetic Approaches for Functionalized 8-Hydroxyquinoline (B1678124) Derivatives

| Synthetic Method | Description | Key Reagents | Target Position(s) |

| Nitration/Nitrosation | Introduction of a nitro or nitroso group onto the aromatic ring. | Nitrating or nitrosating agents | C5 |

| Mannich Reaction | Aminoalkylation of the phenolic ring. | Formaldehyde, primary or secondary amine | C7 |

| Halogenation | Introduction of halogen atoms. | N-halosuccinimides | C5, C7 |

| Suzuki Coupling | Carbon-carbon bond formation to introduce aryl or heteroaryl groups. | Boronic acids, palladium catalyst | C5, C7 |

| Etherification/Esterification | Modification of the hydroxyl group. | Alkyl halides, acyl chlorides | C8-OH |

Systematic Evaluation of Substituent Effects on Biological Activity and Molecular Interactions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the isoquinoline ring. Systematic studies have been conducted to understand these structure-activity relationships (SAR).

One notable study on 8-hydroxyquinoline-derived Mannich bases investigated the effect of substituents at the 5 and 7-positions on their anticancer activity. nih.gov It was found that the introduction of electron-withdrawing groups, such as halogens, at the 5-position generally increased the cytotoxic activity against multidrug-resistant cancer cells. nih.gov The nature of the amine in the Mannich base at the 7-position also significantly influenced the biological activity.

The lipophilicity of the molecule, often quantified by the logarithm of the partition coefficient (log P), is another critical factor. Increased lipophilicity can enhance membrane permeability and, consequently, biological activity, but only up to a certain point, after which it can lead to increased toxicity or reduced solubility. A quantitative structure-activity relationship (QSAR) study on 5-substituted 8-hydroxyquinolines as antiplaque agents found that both lipophilic and electron-withdrawing groups at the 5-position could overcome the negative steric effects of larger substituents. nih.gov

The 5-nitroso group itself plays a crucial role in the biological activity profile, often contributing to the compound's ability to chelate metal ions, a property linked to the antimicrobial and anticancer effects of 8-hydroxyquinolines. researchgate.net

Table 7.2.1: Effect of Substituents on the Biological Activity of 8-Hydroxyquinoline Derivatives

| Position | Substituent Type | Effect on Activity | Example | Reference |

| C5 | Electron-withdrawing (e.g., -Cl, -NO2) | Generally increases anticancer and antimicrobial activity. | 5-Chloro-8-hydroxyquinoline (B194070) | nih.gov |

| C5 | Bulky groups | Can decrease activity due to steric hindrance. | - | nih.gov |

| C7 | Mannich base (aminomethyl) | The nature of the amine influences cytotoxicity and selectivity. | Varied tertiary amines | nih.gov |

| C8 | Hydroxyl group | Essential for metal chelation and biological activity. | - | researchgate.net |

Development and Characterization of Hybrid Molecules Containing the this compound Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. Several studies have explored the development of hybrid molecules incorporating the 8-hydroxyquinoline scaffold.

A notable example is the synthesis of a hybrid molecule combining 5-chloro-8-hydroxyquinoline with the antibiotic ciprofloxacin. mdpi.com This hybrid demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The rationale behind this design was to merge the antibacterial properties of both parent molecules into a single, more potent entity.

Another approach involves creating hybrids of 8-hydroxyquinoline with amino acids. For instance, hybrids with proline and homoproline have been synthesized to improve water solubility and explore their anticancer properties. mdpi.com These hybrids and their metal complexes have shown promising cytotoxicity against human colon adenocarcinoma cell lines. mdpi.com

While specific examples of hybrid molecules containing the this compound moiety are less documented in readily available literature, the principles of molecular hybridization demonstrated with other 8-hydroxyquinoline derivatives provide a clear pathway for the future design of such compounds. The 5-nitroso group could be combined with other bioactive moieties to target specific diseases, such as cancer or infectious diseases, with the aim of achieving synergistic effects or overcoming drug resistance.

Table 7.3.1: Examples of 8-Hydroxyquinoline-Based Hybrid Molecules

| Hybrid Partner | Linker | Rationale | Resulting Activity |

| Ciprofloxacin | Mannich linkage | Combine antibacterial activities | Broad-spectrum antibacterial |

| Amino Acids (Proline, Homoproline) | Direct linkage | Improve solubility and anticancer potential | Anticancer activity |

| Thiosemicarbazide | Carboxamide linkage | Explore novel antimicrobial and antimalarial agents | Antimalarial and antibacterial |

Conformational Analysis and its Correlation with Molecular Recognition and Activity

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound and its derivatives helps in understanding how these molecules bind to receptors and enzymes, thereby influencing their biological activity.

The crystal structure of the related compound 5-nitroso-8-quinolinol reveals important information about its solid-state conformation. nih.gov Computational methods, such as Density Functional Theory (DFT), are also employed to predict the stable conformations of these molecules in different environments. researchgate.net These studies can reveal key structural features, such as intramolecular hydrogen bonding and the orientation of the nitroso group relative to the isoquinoline ring.

The conformation of the this compound scaffold can influence its ability to chelate metal ions, which is a key aspect of its biological activity. The spatial arrangement of the hydroxyl group and the nitrogen atom of the isoquinoline ring determines the geometry of the resulting metal complex.

Furthermore, understanding the conformational preferences of different derivatives is crucial for designing molecules that can fit optimally into the binding pocket of a target protein. For instance, the flexibility or rigidity of a molecule can impact its binding affinity and selectivity. Rotatable bonds, such as those connecting substituents to the isoquinoline core, can allow the molecule to adopt different conformations to accommodate the target's binding site.

Table 7.4.1: Conformational Features of 8-Hydroxyquinoline Derivatives

| Feature | Description | Importance |

| Planarity | The isoquinoline ring system is largely planar. | Facilitates stacking interactions with aromatic residues in binding sites. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the C8-OH group and the nitrogen of the isoquinoline ring. | Influences the acidity of the hydroxyl group and metal chelation. |

| Orientation of Substituents | The spatial arrangement of substituents at various positions. | Determines steric and electronic interactions with the target. |

| Tautomerism | The 5-nitroso group can exist in equilibrium with its oxime tautomer. | Can affect the electronic properties and binding mode of the molecule. |

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

Several QSAR studies have been performed on 8-hydroxyquinoline derivatives. For example, a study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque developed a QSAR model that correlated the minimum inhibitory concentration (MIC) with various physicochemical parameters. nih.gov The model revealed that molar refractivity (a measure of steric bulk), lipophilicity (log P), and an electronic parameter (beta) were the most significant descriptors influencing the antiplaque activity. nih.gov

The general approach to developing a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A wide range of molecular descriptors, representing different physicochemical properties (e.g., steric, electronic, hydrophobic, topological), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For this compound derivatives, QSAR models could be developed to predict various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. These models would provide valuable insights into the key structural features required for a particular activity and guide the design of more potent and selective compounds.

Table 7.5.1: Key Descriptors Used in QSAR Studies of 8-Hydroxyquinoline Derivatives

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | Hammett constant (σ), Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molar refractivity (MR), van der Waals volume | Molecular size and shape |

| Hydrophobic | Logarithm of the partition coefficient (log P) | Lipophilicity, membrane permeability |

| Topological | Connectivity indices, Wiener index | Molecular branching and shape |

Emerging Analytical and Materials Science Applications

Utility in Metal Ion Extraction and Separation Techniques

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a cornerstone in analytical chemistry, renowned for its efficacy as a metal chelating agent. nih.gov This property makes 8-HQ and its derivatives excellent reagents for the gravimetric analysis and solvent extraction of a wide array of metal ions. rroij.comscispace.com The formation of stable, often colored, and water-insoluble complexes with metal ions facilitates their separation from aqueous solutions into immiscible organic solvents like chloroform. researchgate.netphytojournal.com

Building on this principle, various derivatives have been developed for specific analytical tasks. For instance, 5-chloro-7-iodo-8-hydroxyquinoline forms a water-insoluble complex with iron(III), which can be adsorbed onto microcrystalline naphthalene (B1677914), separated, and subsequently dissolved in an organic solvent for spectrophotometric determination. nii.ac.jp This demonstrates a practical separation and pre-concentration technique.

For chromatographic applications, water-soluble derivatives are particularly useful. 8-Hydroxyquinoline-5-sulfonic acid (HQS) has been successfully employed as a post-column fluorogenic reagent in metal ion chromatography, allowing for the sensitive detection of separated metal ions. colab.wsuci.edu

While direct studies on 5-Nitroso-8-hydroxyisoquinoline for these specific applications are not widely documented, its structural analogy to the highly effective 8-hydroxyquinoline framework strongly suggests its potential as a reagent for metal ion extraction and separation. The presence of the nitroso group can modulate the electronic properties and selectivity of the quinoline (B57606) ring, potentially offering unique advantages in the separation of specific metals.

Table 1: Application of 8-Hydroxyquinoline Derivatives in Metal Separation This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Technique | Target Metal(s) | Principle | Reference(s) |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Solvent Extraction | Iron(III) and others | Forms a neutral complex soluble in chloroform. | researchgate.netphytojournal.com |

| 5-Chloro-7-iodo-8-hydroxyquinoline | Solid-Phase Adsorption | Iron(III) | Forms a complex adsorbed onto naphthalene for separation. | nii.ac.jp |

| 8-Hydroxyquinoline-5-sulfonic acid | Ion Chromatography | Various Metals | Acts as a post-column reagent to form fluorescent complexes. | colab.wsuci.edu |

Development of Fluorescent Chemosensors for Specific Metal Ions

The development of fluorescent chemosensors is a significant area of research, with 8-hydroxyquinoline derivatives being prominent candidates due to their metal-ion-dependent fluorescence. rroij.comnih.gov Typically, 8-hydroxyquinoline itself is weakly fluorescent due to a phenomenon known as excited-state intramolecular proton transfer (ESIPT) between the phenolic hydroxyl group and the ring nitrogen. rroij.comscispace.comnih.gov Upon chelation with a metal ion, this proton transfer is blocked, and the molecule's conformational rigidity increases, often leading to a significant enhancement in fluorescence intensity. rroij.comscispace.com

This "turn-on" fluorescence mechanism is the basis for sensing numerous biologically and environmentally important metal ions. rroij.com Systematic studies on derivatives like 8-hydroxyquinoline-5-sulfonic acid (HQS) have shown that it forms fluorescent chelates with at least 42 different metal species. colab.wsuci.edu

Research on a compound closely related to the subject, a 5-nitro-8-hydroxyquinoline-proline hybrid, has provided detailed insights into its metal-binding behavior. nih.gov Spectroscopic studies have been used to characterize the complex formation with essential metal ions like copper(II), zinc(II), and iron(II)/(III). The findings revealed that the ligand has a high affinity for these metals, forming various complex species in solution and demonstrating the compound's capability to act as a specific metal ion binder, which is the foundational requirement for a chemosensor. nih.gov The binding affinity at physiological pH was determined to be in the order of Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov

Table 2: Metal Ion Complexation Studies of a 5-Nitro-8-hydroxyquinoline-Proline Hybrid This table is interactive. Users can sort columns by clicking on the headers.

| Metal Ion | Spectroscopic Method(s) Used | Observed Complex Species | Key Finding | Reference |

|---|---|---|---|---|

| Fe(II) / Fe(III) | UV-visible Spectroscopy | Mono, Bis, Tris | Forms stable tris-complexes. | nih.gov |

| Cu(II) | UV-visible, EPR, CD Spectroscopy | Mono, Bis | Highest binding affinity among the tested ions at pH 7.4. | nih.gov |

| Zn(II) | UV-visible, ¹H NMR, CD Spectroscopy | Mono, Bis | Forms stable complexes, studied via multiple techniques. | nih.gov |

Integration into Organic Light-Emitting Diode (OLED) Devices

Quinoline derivatives are a well-established class of materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov Their popularity stems from their high electroluminescence efficiency, thermal stability, and ability to be easily modified to tune their electronic and optical properties. nih.gov

The most prominent example is Tris-(8-hydroxyquinolinato) aluminum (Alq3), a highly fluorescent and stable complex that has become a benchmark material, widely used as the emissive and/or electron-transporting layer in OLEDs. researchgate.netresearchgate.netindexacademicdocs.org The success of Alq3 has spurred research into other 8-hydroxyquinoline derivatives to achieve different emission colors and improved device performance. For instance, materials like 8,8´-dimethoxy-5,5´-bisquinoline have been synthesized for blue-emitting OLEDs, and 5,7-dibromo-8-hydroxyquinoline has been evaluated as a fluorescent material for UV-emitting devices. researchgate.netresearchgate.netindexacademicdocs.org

While the broader family of quinoline derivatives has proven to be exceptionally versatile for OLED applications, specific research on the integration of this compound into such devices is not prominent in the current literature. However, given the established success of the quinoline scaffold in creating stable, luminescent metal complexes suitable for electroluminescent applications, it is conceivable that this compound could serve as a ligand for novel emissive materials. Further research would be needed to synthesize its metal complexes and characterize their photophysical properties and performance in an OLED architecture.

Exploration in Biological Probes and Cellular Imaging Methodologies

The ability of 8-hydroxyquinoline derivatives to interact with metal ions and influence biological systems makes them valuable tools for developing biological probes and imaging agents. The 5-nitroso derivative, in particular, has been identified as a biologically active molecule with potential applications in cellular studies. nih.govchemicalbook.comcaymanchem.com

Research has shown that 5-Nitroso-8-quinolinol (also known as NSC3852) exhibits antiproliferative activity and can induce differentiation and apoptosis in MCF-7 human breast cancer cells. chemicalbook.comcaymanchem.com Its mechanism of action is linked to the generation of reactive oxygen species, leading to increased intracellular oxidative stress. caymanchem.com This property allows it to be used as a chemical probe to investigate the pathways of cell differentiation and programmed cell death. caymanchem.com

Furthermore, the compound has demonstrated potent activity against intracellular parasites. It effectively inhibits the propagation of the protozoan parasite Toxoplasma gondii in human fibroblasts and the growth of Plasmodium falciparum, the causative agent of malaria, within human red blood cells. nih.govcaymanchem.com Its ability to act within living cells makes it a candidate for developing imaging agents to visualize and study host-pathogen interactions. A study on a 5-nitro-8-hydroxyquinoline-proline hybrid also demonstrated its selective toxicity against multidrug-resistant cancer cell lines, highlighting the potential for this class of compounds in complex biological investigations. nih.gov

Table 3: Bioactivity of 5-Nitroso-8-quinolinol (NSC3852) as a Biological Probe This table is interactive. Users can sort columns by clicking on the headers.

| Biological System | Application / Effect | Mechanism of Action | Reference(s) |